Synthesis and Characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Technical Guide
Synthesis and Characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols. Furthermore, it presents a thorough characterization of the target compound, summarizing key analytical data in a structured format. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole derivatives and for professionals in the field of drug discovery.
Introduction
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring linked to a 4-hydrazinylbenzyl moiety.[1] The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[1] This, combined with the reactivity of the hydrazine group, makes 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Notably, this compound has been identified as a process impurity in the synthesis of the anti-migraine drug Rizatriptan.[3][4] A thorough understanding of its synthesis and characterization is therefore crucial for both medicinal chemistry research and quality control in pharmaceutical manufacturing.
Synthesis
A proposed synthetic route for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a two-step process commencing from 4-(aminomethyl)aniline. The synthesis involves the formation of the 1,2,4-triazole ring followed by the conversion of the amino group to a hydrazinyl group.
Logical Synthesis Workflow
Caption: Proposed synthetic pathway for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.
Experimental Protocols
Step 1: Synthesis of 1-(4-Aminobenzyl)-1H-1,2,4-triazole
A plausible method for the synthesis of the 1,2,4-triazole ring involves the reaction of a hydrazine derivative with a formic acid equivalent.[5][6][7][8]
-
Materials:
-
4-(Aminomethyl)aniline
-
Formamide
-
Hydrazine hydrate
-
-
Procedure:
-
To a solution of 4-(aminomethyl)aniline in an appropriate solvent, add an excess of formamide.
-
Slowly add hydrazine hydrate to the reaction mixture at a controlled temperature.
-
Heat the mixture to reflux for several hours to facilitate the cyclization and formation of the 1,2,4-triazole ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess formamide under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-aminobenzyl)-1H-1,2,4-triazole.
-
Step 2: Synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
The conversion of the aromatic amine to a hydrazine can be achieved via a diazotization reaction followed by reduction.[9][10][11][12]
-
Materials:
-
1-(4-Aminobenzyl)-1H-1,2,4-triazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1-(4-aminobenzyl)-1H-1,2,4-triazole in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.
-
Allow the reaction to stir for several hours at room temperature.
-
Filter the precipitate and wash with a small amount of cold water.
-
To isolate the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.
-
Characterization
The synthesized 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be characterized using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₅ | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | |
| CAS Number | 212248-62-9, 144035-22-3 | [1][2] |
| IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 443.7 ± 55.0 °C at 760 mmHg | [1] |
| Flash Point | 222.1 ± 31.5 °C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, triazole, and hydrazine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | s | 1H | Triazole C-H |
| ~ 7.9 - 8.1 | s | 1H | Triazole C-H |
| ~ 7.0 - 7.2 | d | 2H | Aromatic C-H (ortho to CH₂) |
| ~ 6.7 - 6.9 | d | 2H | Aromatic C-H (ortho to NHNH₂) |
| ~ 5.3 - 5.5 | s | 2H | Benzyl CH₂ |
| ~ 5.0 - 5.5 (broad) | br s | 1H | NH |
| ~ 3.5 - 4.0 (broad) | br s | 2H | NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for phenylhydrazine derivatives are expected.[3][13][14][15][16]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretching (hydrazine) |
| 3100 - 3200 | Medium | C-H stretching (aromatic and triazole) |
| 1600 - 1620 | Strong | N-H bending (hydrazine) and C=C stretching (aromatic) |
| 1500 - 1520 | Strong | C=N stretching (triazole ring) |
| 1450 - 1500 | Medium | C-N stretching |
| 800 - 850 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for the 1,2,4-triazole ring and the benzylhydrazine moiety.[2][17]
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 173 | [M - NH₂]⁺ |
| 120 | [M - C₂H₂N₃]⁺ (Loss of triazole ring) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [C₂H₃N₃]⁺ (Triazole cation) |
Characterization Workflow
Caption: Workflow for the characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.
Conclusion
This technical guide has detailed a feasible synthetic route and a comprehensive characterization profile for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. The provided experimental protocols, though based on established chemical principles for analogous compounds, offer a solid foundation for its laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a benchmark for the identification and quality assessment of the synthesized compound. This document aims to facilitate further research into the applications of this versatile molecule in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 4. data.epo.org [data.epo.org]
- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 6. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Syntheses of Phenylhydrazine [designer-drug.com]
- 11. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 13. Phenylhydrazine(100-63-0) IR Spectrum [chemicalbook.com]
- 14. Phenylhydrazine hydrochloride(59-88-1) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. benchchem.com [benchchem.com]
